molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No. B1361078
CAS RN: 620-22-4
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Patent
US06278019B1

Procedure details

A glass three-neck flask was charged with 106.3 g of acetic anhydride, 0.67 g of cerous (III) acetate monohydrate, 0.88 g of zinc (II) acetate dehydrate and 0.78 g of ammonium bromide, and the mixture was stirred at 500 rpm using stirring blades, while air was bubled in at 150 ml/min at atmospheric pressure. In succession, the three-neck flask was heated in an oil back, to be kept at 90° C., and 14.9 g of m-cyanotoluene was added at a time from a dropping funnel, to start reaction. After initiation of reaction, 0.1 g of ammonium bromide was added every hour 8 times. The reaction solution was sampled at predetermined time intervals and analyzed by high performance liquid chromatography. The m-cyanotoluene conversion and m-cyanobenzylidene diacetate yield were calculated from the following formulae:
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
catalyst
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[Br-].[NH4+].[C:10]([C:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[CH:16][CH:17]=1)#[N:11].O.[C:20](O)(=[O:22])[CH3:21]>C([O-])(=O)C.[Zn+2].C([O-])(=O)C>[C:10]([C:12]1[CH:13]=[C:14]([CH3:18])[CH:15]=[CH:16][CH:17]=1)#[N:11].[C:1]([O:4][CH:5]([O:7][C:20](=[O:22])[CH3:21])[C:6]1[CH:15]=[CH:16][CH:17]=[C:12]([C:10]#[N:11])[CH:13]=1)(=[O:3])[CH3:2] |f:1.2,4.5,6.7.8|

Inputs

Step One
Name
Quantity
106.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.78 g
Type
reactant
Smiles
[Br-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)O
Name
Quantity
0.88 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Zn+2].C(C)(=O)[O-]
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
C(#N)C=1C=C(C=CC1)C
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
[Br-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 500 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
using stirring blades
TEMPERATURE
Type
TEMPERATURE
Details
In succession, the three-neck flask was heated in an oil back
CUSTOM
Type
CUSTOM
Details
to be kept at 90° C.
CUSTOM
Type
CUSTOM
Details
reaction
ADDITION
Type
ADDITION
Details
was added every hour 8 times
ALIQUOT
Type
ALIQUOT
Details
The reaction solution was sampled at predetermined time intervals

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C
Name
Type
product
Smiles
C(C)(=O)OC(C1=CC(=CC=C1)C#N)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.